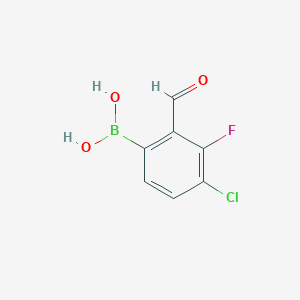

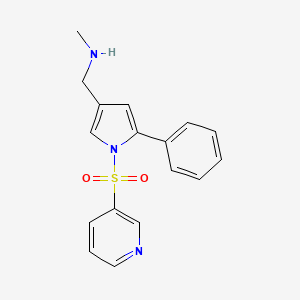

![molecular formula C8H14N2O2 B1426587 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one CAS No. 1308384-26-0](/img/structure/B1426587.png)

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

Descripción general

Descripción

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a chemical compound with the CAS Number: 1308384-26-0 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 1-oxa-3,8-diazaspiro[4.6]undecan-2-one . The InChI code for this compound is 1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) .

Molecular Structure Analysis

The InChI code for 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is 1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a solid at room temperature . It has a molecular weight of 170.21 .Aplicaciones Científicas De Investigación

1. Chronic Kidney Diseases Treatment

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, related to 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors. These compounds exhibit promising results in treating chronic kidney diseases. For instance, compound 19 in this category demonstrated excellent sEH inhibitory activity and bioavailability, effectively lowering serum creatinine in a rat model of anti-glomerular basement membrane glomerulonephritis (Kato et al., 2014).

2. Antiviral and CCR5 Antagonism

The chemical template of 1-oxa-3,9-diazaspiro[5.5]undecan-2-one led to the discovery of novel series of CCR5 antagonists with significant antiviral activities. These compounds show potential in being developed into orally bioavailable drugs (Yang et al., 2009).

3. Pain Management

1-Oxa-4,9-diazaspiro[5.5]undecane derivatives have been explored for their potential in pain management as dual µ-opioid receptor agonists and sigma-1 receptor antagonists. Compounds such as 15au from this category showed promising analgesic activity, with an added advantage of less constipation compared to traditional opioids (García et al., 2019).

4. Broad Pharmaceutical Potential

1,9-Diazaspiro[5.5]undecanes, a related class of compounds, have been noted for their potential in treating a variety of conditions including obesity, pain, immune system disorders, cell signaling, cardiovascular issues, and psychotic disorders. These compounds' bioactivity and synthesis have been extensively reviewed, highlighting their versatility in medicinal chemistry (Blanco‐Ania et al., 2017).

5. Conversion into Oxime Derivatives

Studies have been conducted on converting ketones of heterocyclic spiro compounds having barbituric acid moieties, like 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, into oxime derivatives. This process involves synthesizing various oxime derivatives from diazaspiro[5.5]undecane triones, which are structurally related to 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one (Rahman et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

1-oxa-3,9-diazaspiro[4.6]undecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBXGJPUSCAJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC1)CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

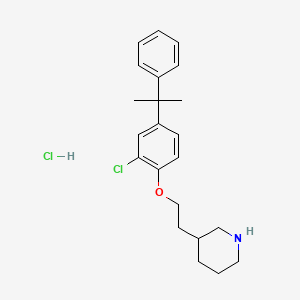

![4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426513.png)

![4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426516.png)

![N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426519.png)

![4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426520.png)

![2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426523.png)

![N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1426524.png)

![4-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426525.png)

![3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426527.png)